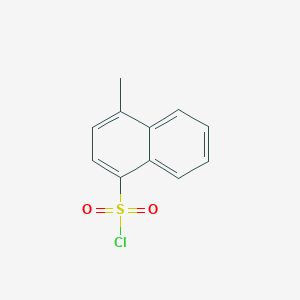

4-methylnaphthalene-1-sulfonyl Chloride

描述

4-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₉ClO₂S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

4-Methylnaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4-methylnaphthalene followed by chlorination. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents and thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

化学反应分析

4-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives under specific conditions.

科学研究应用

4-Methylnaphthalene-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into other functional groups.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.

作用机制

The mechanism of action of 4-methylnaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .

相似化合物的比较

4-Methylnaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Benzene-1-sulfonyl chloride: Similar in reactivity but derived from benzene instead of naphthalene.

Toluene-4-sulfonyl chloride:

Naphthalene-1-sulfonyl chloride: Similar to this compound but lacks the methyl group, leading to differences in reactivity and solubility.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

生物活性

4-Methylnaphthalene-1-sulfonyl chloride (C11H9ClO2S) is a sulfonyl chloride derivative that has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is primarily utilized in the synthesis of sulfonamide drugs, which exhibit a range of therapeutic effects, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its synthesis, characterization, and various biological effects supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylnaphthalene with chlorosulfonic acid. The resulting compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.

- Fourier Transform Infrared (FT-IR) Spectroscopy : Identifies functional groups present in the compound.

- Thin Layer Chromatography (TLC) : Assesses purity and separation of synthesized compounds.

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial activity. A study synthesized several Schiff base complexes from this compound and evaluated their antibacterial properties against various bacterial strains. The results showed that some complexes exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Complex 1 | E. coli | 31 ± 0.12 | 7.81 |

| Complex 2 | K. pneumoniae | 30 ± 0.12 | 7.81 |

| Complex 3 | S. aureus | Not active | - |

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity. The synthesized compounds were tested against common fungal strains, revealing varying degrees of effectiveness. For instance, some compounds demonstrated significant inhibition against Candida albicans, indicating their potential application in treating fungal infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of compounds derived from this compound have also been investigated. In vivo studies demonstrated that these compounds could reduce inflammation in animal models, suggesting their utility in developing new anti-inflammatory drugs. Furthermore, analgesic effects were noted, with some derivatives providing pain relief comparable to traditional analgesics .

Case Studies

Several case studies have documented the therapeutic potential of sulfonamide derivatives synthesized from this compound:

- Case Study on Antibacterial Efficacy : A study assessed the efficacy of a novel sulfonamide derived from this compound against multi-drug resistant E. coli. Results indicated a remarkable reduction in bacterial load in treated subjects compared to controls, showcasing its potential as a new therapeutic agent.

- Case Study on Anti-inflammatory Properties : In a controlled trial involving animal models with induced arthritis, treatment with a derivative resulted in decreased swelling and pain scores compared to untreated groups, highlighting its promise for inflammatory conditions.

属性

IUPAC Name |

4-methylnaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEBLSWMOQCGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384185 | |

| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-11-7 | |

| Record name | 4-Methyl-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。